

Application Note: Assessing the Efficacy of R162 in 3D Tumor Spheroids

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Compound of Interest

Compound Name: R162

Cat. No.: B1678699

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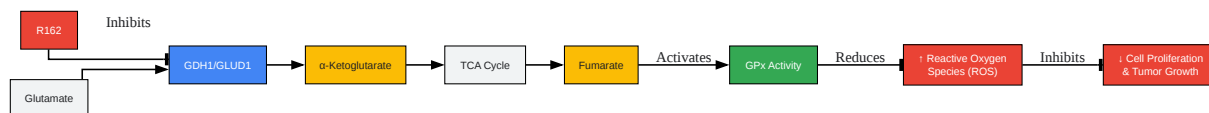
Introduction

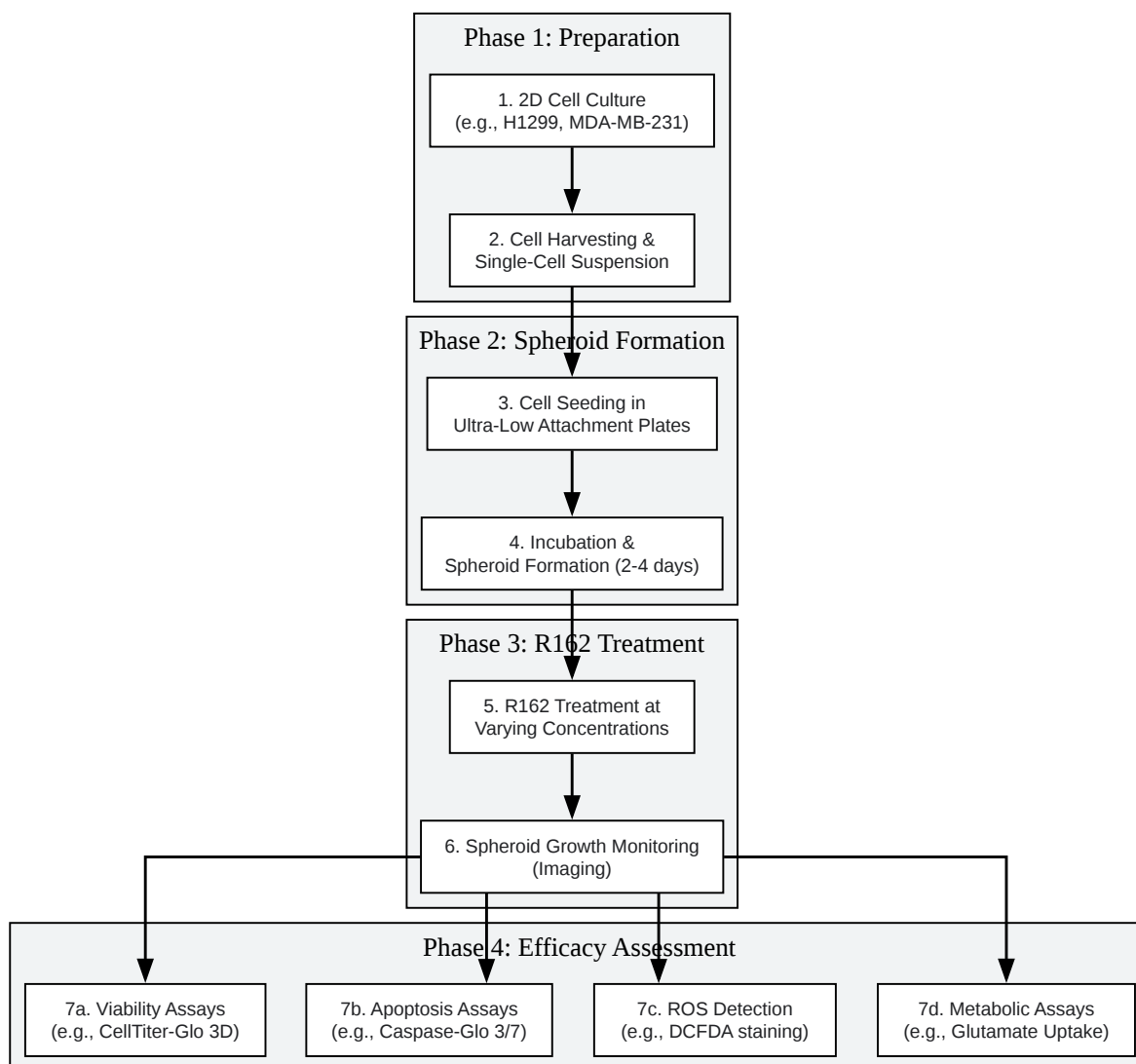
Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] These models exhibit gradients of nutrients, oxygen, and catabolites, as well as complex cell-cell and cell-extracellular matrix interactions, making them ideal for assessing the efficacy of novel anti-cancer therapeutics.[3] **R162** is a potent and selective inhibitor of Glutamate Dehydrogenase 1 (GDH1/GLUD1), an enzyme upregulated in various cancers and crucial for glutamine metabolism, which fuels the TCA cycle and supports cancer cell proliferation.[4] Inhibition of GDH1 by **R162** leads to decreased intracellular fumarate, reduced glutathione peroxidase (GPx) activity, increased reactive oxygen species (ROS), and ultimately, diminished cancer cell proliferation and tumor growth.[4] This application note provides a detailed protocol for evaluating the therapeutic efficacy of **R162** in 3D tumor spheroids.

R162 Mechanism of Action

R162 targets a key enzyme in cancer cell metabolism. Glutamate dehydrogenase 1 (GDH1) is a critical enzyme in the breakdown of glutamine, converting glutamate to alpha-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle to support energy production and biosynthesis.[4] In many cancer cells, there is an increased reliance on glutamine metabolism, making GDH1 a promising therapeutic target.[4] **R162** inhibits GDH1, leading to a reduction in alpha-ketoglutarate and downstream metabolites like fumarate. This disruption in the TCA cycle results in decreased activity of glutathione peroxidase (GPx), an important antioxidant enzyme.

Consequently, intracellular reactive oxygen species (ROS) levels rise, inducing oxidative stress and inhibiting cell proliferation.^[4]





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